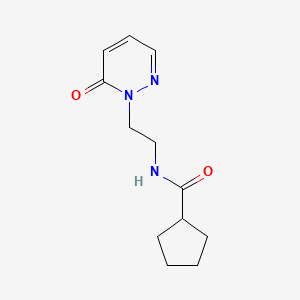

![molecular formula C18H21ClFN3O2S B6579626 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide CAS No. 1049366-06-4](/img/structure/B6579626.png)

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds often involves N-alkylation of 4-(4-chlorophenyl)piperazine . For instance, one compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as HRMS, IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Some compounds have shown significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as HRMS, IR, 1H NMR, and 13C NMR . The solubility of a similar compound in DMSO is 22 mg/mL, and it is insoluble in water .科学的研究の応用

GABAA Receptor Interaction

- Molecular Docking Studies : Computational analyses suggest that this compound docks into the binding pocket of the GABAA receptor. While its bioavailability and drug-likeness are promising, further optimization is needed .

Pharmaceutical Quality Control

- Analytical Applications : Researchers can use N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide as a secondary standard for pharmaceutical release testing, method development, and calibration .

Structure-Affinity Relationship Studies

- Lead Compound : Researchers have explored structural modifications around the amide bond and alkyl chain of this compound. Such studies enhance our understanding of its binding affinity and selectivity for DRD4 .

作用機序

Target of Action

The primary target of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 receptor subtype is known to influence cognitive and emotional processes .

Mode of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. By binding to these receptors, the compound can influence the receptor’s behavior, leading to changes in the cell’s function .

Biochemical Pathways

Dopaminergic pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones .

Pharmacokinetics

The pharmacokinetic properties of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide are not well-documented in the literature. Pharmacokinetics refers to how the body affects a specific drug after administration, including its absorption, distribution, metabolism, and excretion (ADME). These properties significantly impact a drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can modulate the receptor’s activity and influence cellular functions regulated by dopaminergic signaling .

将来の方向性

特性

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O2S/c19-15-1-5-17(6-2-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOUVUFRAFFFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)

![2,6-difluoro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6579571.png)

![2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6579581.png)

![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579597.png)

![2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579603.png)

![2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579610.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6579612.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6579615.png)

![N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6579618.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B6579630.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6579637.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6579650.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6579664.png)